molecular formula C32H58Cl4N4O2S2 B14467112 Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane CAS No. 68535-69-3

Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane

Cat. No.: B14467112
CAS No.: 68535-69-3
M. Wt: 736.8 g/mol
InChI Key: RTQGTSLLFQQXBL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane involves multiple steps. One common method includes the reaction of 2-methoxybenzylamine with hexanediamine in the presence of a disulphide linkage. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to facilitate the formation of the disulphane bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The disulphane bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane involves its interaction with molecular targets such as enzymes and receptors. The disulphane bond can undergo redox reactions, influencing cellular redox states and modulating enzyme activities. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane can be compared with other disulphane-containing compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

68535-69-3

Molecular Formula

C32H58Cl4N4O2S2

Molecular Weight

736.8 g/mol

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[2-[2-[6-[(2-methoxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethyl]hexane-1,6-diamine;tetrahydrochloride

InChI

InChI=1S/C32H54N4O2S2.4ClH/c1-37-31-17-9-7-15-29(31)27-35-21-13-5-3-11-19-33-23-25-39-40-26-24-34-20-12-4-6-14-22-36-28-30-16-8-10-18-32(30)38-2;;;;/h7-10,15-18,33-36H,3-6,11-14,19-28H2,1-2H3;4*1H

InChI Key

RTQGTSLLFQQXBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl

Related CAS

69790-18-7 (Parent)

Origin of Product

United States

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